

Spectroscopic and Spectrometric Analysis of 5-(4-Benzylpiperazino)-2-nitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 5-(4-Benzylpiperazino)-2-nitroaniline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for the compound **5-(4-Benzylpiperazino)-2-nitroaniline**, a molecule of interest in medicinal chemistry and drug development. While experimental data for this specific compound is not readily available in the public domain, this document presents a comprehensive prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its chemical structure and analysis of structurally similar compounds. This guide also outlines the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

5-(4-Benzylpiperazino)-2-nitroaniline is a substituted nitroaniline derivative containing a benzylpiperazine moiety. Its chemical properties are influenced by the electron-withdrawing nitro group and the basic piperazine ring.

Property	Value
Chemical Formula	C ₁₇ H ₂₀ N ₄ O ₂ [1][2]
Molecular Weight	312.37 g/mol [1][2]
CAS Number	23470-43-1[1][2]

Predicted Spectral Data

The following tables summarize the predicted spectral data for **5-(4-Benzylpiperazino)-2-nitroaniline**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)	Multiplicity	Number of Protons	Assignment
~7.90	d	1H	Ar-H (H-3)
~7.30-7.40	m	5H	Ar-H (Benzyl)
~6.80	dd	1H	Ar-H (H-4)
~6.70	d	1H	Ar-H (H-6)
~6.10	s	2H	-NH ₂
~3.60	s	2H	-CH ₂ - (Benzyl)
~3.30	t	4H	Piperazine -CH ₂ -
~2.60	t	4H	Piperazine -CH ₂ -

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ , ppm)	Assignment
~150.0	Ar-C (C-2)
~148.0	Ar-C (C-5)
~138.0	Ar-C (Benzyl, C-ipso)
~130.0	Ar-C (C-1)
~129.0	Ar-C (Benzyl, C-ortho/meta)
~128.0	Ar-C (Benzyl, C-para)
~125.0	Ar-C (C-3)
~115.0	Ar-C (C-4)
~110.0	Ar-C (C-6)
~63.0	-CH ₂ - (Benzyl)
~53.0	Piperazine -CH ₂ -
~49.0	Piperazine -CH ₂ -

Table 3: Predicted IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium, Sharp (doublet)	N-H stretch (primary amine)
3100-3000	Medium	Aromatic C-H stretch
2950-2800	Medium	Aliphatic C-H stretch
1620-1580	Strong	N-H bend (primary amine)
1580-1560	Strong	Aromatic C=C stretch
1520-1480	Very Strong	Asymmetric NO ₂ stretch
1350-1320	Strong	Symmetric NO ₂ stretch
1300-1250	Strong	Aromatic C-N stretch
1150-1100	Medium	Aliphatic C-N stretch

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
312.16	[M] ⁺ (Molecular Ion)
221.11	[M - C ₇ H ₇] ⁺ (Loss of benzyl group)
91.05	[C ₇ H ₇] ⁺ (Benzyl cation)

Experimental Protocols

Detailed methodologies for the key spectroscopic and spectrometric techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **5-(4-Benzylpiperazino)-2-nitroaniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent will depend on the solubility of the compound.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton NMR spectrum.
 - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
 - The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
- ¹³C NMR Acquisition:

- Acquire a one-dimensional carbon NMR spectrum using a proton-decoupled pulse sequence.
- A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- The chemical shifts are referenced to the deuterated solvent peaks.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation:
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.
 - KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Record the sample spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$.
 - The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

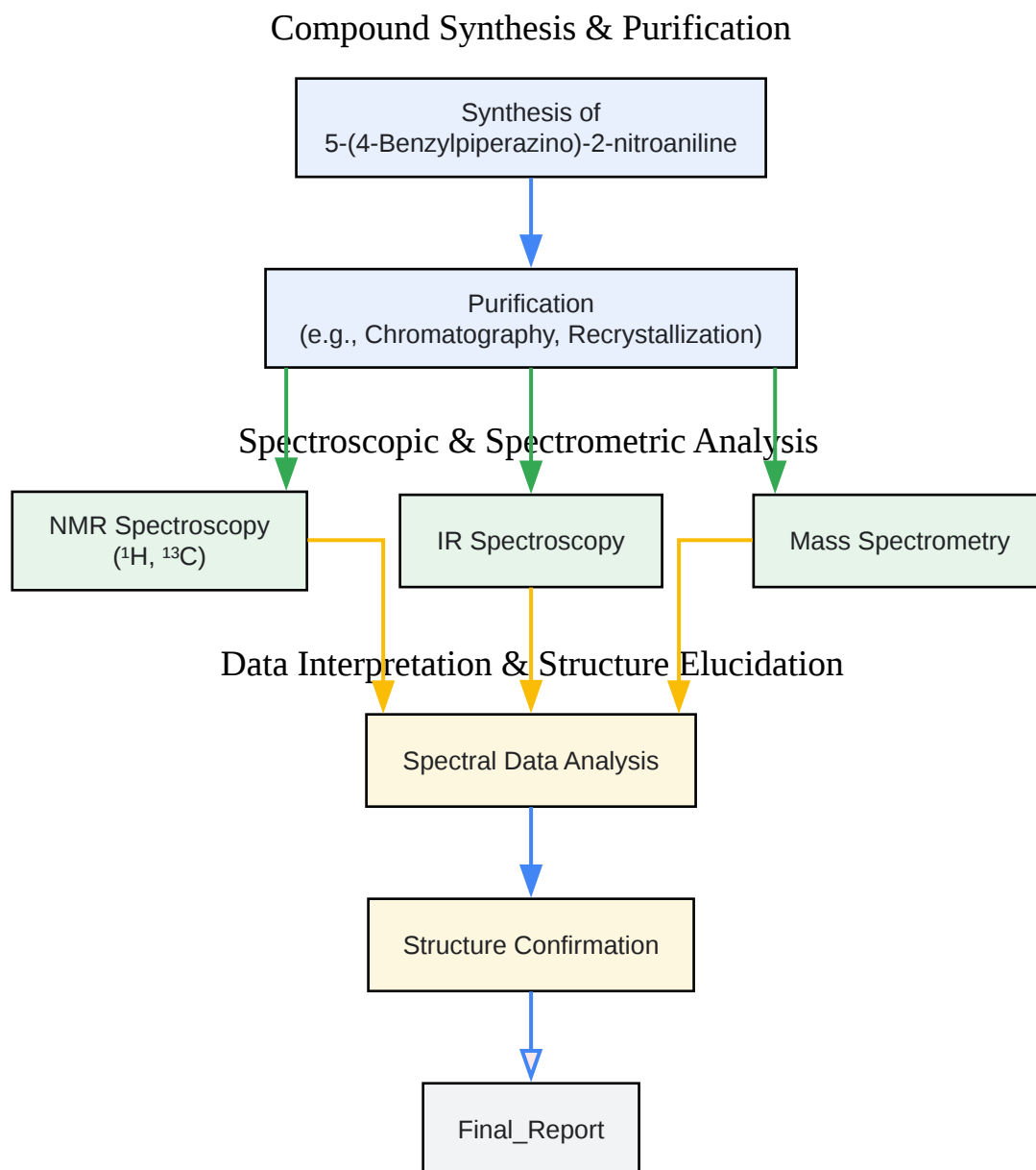
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatograph (LC-MS).
- **Ionization:** Employ a suitable ionization technique. For a polar molecule like **5-(4-Benzylpiperazino)-2-nitroaniline**, Electrospray Ionization (ESI) is a common choice.
- **Mass Analysis:** Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition:** Acquire the mass spectrum, which plots the relative abundance of ions as a function of their m/z ratio.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **5-(4-Benzylpiperazino)-2-nitroaniline**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

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